Cas no 77803-67-9 (Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one,2-(3,4,5-trimethoxyphenyl)-)

Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one,2-(3,4,5-trimethoxyphenyl)- structure
77803-67-9 structure
Product Name:Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one,2-(3,4,5-trimethoxyphenyl)-
CAS No:77803-67-9
MF:C13H13N3O4S
MW:307.325021505356
CID:563520
PubChem ID:3060190
Update Time:2025-04-19

Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one,2-(3,4,5-trimethoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one,2-(3,4,5-trimethoxyphenyl)-
    • 7-(3,4,5-trimethoxyphenyl)-4-thia-1,6,8-triazabicyclo[3.3.0]octa-5,7-d ien-2-one
    • 2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
    • 2-(3,4,5-Trimethoxyphenyl)thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one
    • 6-(3,4,5-Trimetossifenil)triazol(3,2-b)-s-triazol-3-(2H)-one
    • 77803-67-9
    • DTXSID30228432
    • BRN 5350364
    • Thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one, 2-(3,4,5-trimethoxyphenyl)-
    • 6-(3,4,5-Trimetossifenil)triazol(3,2-b)-s-triazol-3-(2H)-one [Italian]
    • Inchi: 1S/C13H13N3O4S/c1-18-8-4-7(5-9(19-2)11(8)20-3)12-14-13-16(15-12)10(17)6-21-13/h4-5H,6H2,1-3H3
    • InChI Key: ADAKONVVCZKISH-UHFFFAOYSA-N
    • SMILES: S1CC(N2C1=NC(C1C=C(C(=C(C=1)OC)OC)OC)=N2)=O

Computed Properties

  • Exact Mass: 307.063
  • Monoisotopic Mass: 307.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 386
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • Density: 1.49
  • Boiling Point: 511.5°C at 760 mmHg
  • Flash Point: 263.1°C
  • Refractive Index: 1.675
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